Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Beschreibung

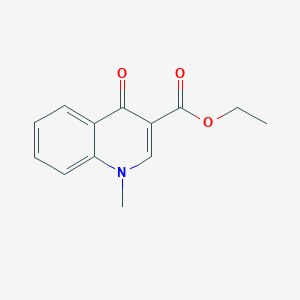

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative with a molecular formula of C₁₃H₁₃NO₃ (molecular weight: 231.25 g/mol). Its structure features a 1,4-dihydroquinoline core substituted with a methyl group at the N1 position and an ethyl ester at the C3 position (Figure 1). The compound is synthesized via Gould-Jacobs cyclization or similar methods, as observed in related analogs . Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺: 149.0 Ų, [M+Na]⁺: 163.5 Ų), which are critical for analytical characterization .

Eigenschaften

IUPAC Name |

ethyl 1-methyl-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)10-8-14(2)11-7-5-4-6-9(11)12(10)15/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXSZQRCUSJNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364172 | |

| Record name | Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23789-85-7 | |

| Record name | Ethyl 1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23789-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Primary Synthetic Routes

Alkylation of 4-Hydroxyquinoline-3-Carboxylate Esters

The most widely reported method involves N-methylation of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate using methyl iodide.

Reaction Conditions

Stage 1 : Base-mediated deprotonation

Stage 2 : Alkylation

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution (SN2), where K₂CO₃ deprotonates the N-H group of the quinoline, generating a nucleophilic nitrogen that attacks methyl iodide.

Alternative Cyclization Approaches

Condensation of Ethyl Acetoacetate with Substituted Anilines

A less common route involves cyclocondensation to construct the quinoline core:

- Intermediate formation : Ethyl acetoacetate reacts with 2-aminobenzaldehyde under acidic conditions.

- Cyclization : Promoted by PPA (polyphosphoric acid) or H₂SO₄.

- Oxidation : Introduction of the 4-oxo group via KMnO₄ or CrO₃.

Limitations :

- Lower yields (60–70%) compared to alkylation routes.

- Requires stringent control of stoichiometry and temperature.

Optimization Strategies

Solvent and Base Selection

Key Finding : DMF enhances solubility of intermediates, while K₂CO₃ minimizes side reactions.

Temperature and Reaction Time

- Stage 1 (Deprotonation) :

- Stage 2 (Alkylation) :

Deviation Effects :

Functional Group Transformations

Scalability and Industrial Feasibility

Challenges and Mitigation

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:

Hydrolysis in basic media proceeds via nucleophilic attack by hydroxide ions, while acidic conditions (e.g., SOCl₂) facilitate ester activation for subsequent reactions.

N-Alkylation Reactions

The nitrogen atom at position 1 participates in alkylation, enabling the introduction of substituents. A notable example involves methyl iodide:

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 8 hours | 89% | 1-Methyl derivative |

This reaction proceeds via an SN2 mechanism, with potassium carbonate acting as a base to deprotonate the nitrogen, enhancing nucleophilicity.

Cyclization and Ring Functionalization

The quinoline core undergoes cyclization and substitution reactions. For example:

-

Cyclization : Treatment with potassium t-butoxide in t-butanol induces cyclization to form fused quinoline derivatives .

-

Substitution : Hydrogenation of nitro groups (e.g., 5-nitro derivatives) produces amino-functionalized quinolines, which are intermediates for further derivatization .

Amidation and Coupling Reactions

The carboxylic acid (derived from hydrolysis) participates in coupling reactions to form carboxamides:

| Reagent | Conditions | Application |

|---|---|---|

| Amines (e.g., benzylamine) | HOBt, DMF, room temperature | Synthesis of 3-carboxamide derivatives |

These reactions are pivotal in medicinal chemistry for introducing bioisosteric groups or enhancing target binding .

Substituent Effects on Reactivity

-

Electron-withdrawing groups (e.g., fluorine at position 6) increase electrophilicity at the ester carbonyl, accelerating hydrolysis .

-

Steric hindrance from the 1-methyl group reduces reaction rates at the nitrogen site, necessitating stronger bases for alkylation .

Key Research Findings

-

Antiviral Activity : Derivatives with 4-fluorobenzoyl substituents exhibit anti-HIV activity (EC₅₀ = 75 μM) via integrase inhibition .

-

Cannabinoid Receptor Selectivity : Structural modifications at the 3-carboxamide position enhance CB2 receptor binding (Ki < 100 nM) .

This compound’s reactivity profile underscores its utility as a scaffold in drug discovery and organic synthesis. Experimental protocols and yields are optimized for reproducibility, as demonstrated in peer-reviewed studies .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

EMQ exhibits significant antimicrobial properties, particularly against various bacterial strains. It inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication in bacteria. By targeting these enzymes, EMQ disrupts bacterial cell division, leading to cell death.

Anticancer Potential

Research indicates that EMQ derivatives have potential anticancer properties as they act as inhibitors of tyrosine kinases, often overactive in cancer cells. Studies have shown that these compounds can slow down the proliferation of cancer cells, offering pathways for developing new cancer therapies .

Anti-inflammatory Effects

Some derivatives of EMQ are being explored for their anti-inflammatory effects, potentially providing new treatments for inflammatory diseases.

Organic Synthesis

EMQ serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile in organic synthesis.

Chemical Reactions Involving EMQ

| Type of Reaction | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Quinoline-2,4-dione derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | 4-Hydroxyquinoline derivatives |

| Substitution | Alkyl halides, acyl chlorides | Various substituted quinoline esters |

Biological Research

EMQ is being investigated for its potential applications in various therapeutic areas:

- Antiviral Activity : Ongoing research is evaluating its efficacy against viral infections.

- Cystic Fibrosis Treatment : EMQ derivatives are being studied as potential CFTR potentiators that may benefit cystic fibrosis patients.

Case Study 1: Antimicrobial Properties

A study demonstrated that EMQ effectively inhibited the growth of multiple bacterial strains in vitro. The mechanism involved the inhibition of DNA gyrase activity, leading to decreased bacterial viability.

Case Study 2: Anticancer Activity

In vitro tests showed that EMQ derivatives significantly reduced the proliferation of human cancer cell lines by inhibiting specific signaling pathways associated with tumor growth.

Wirkmechanismus

The mechanism of action of ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with various molecular targets. In antimicrobial applications, it targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Quinolone derivatives are highly tunable, with substitutions at positions 1, 2, 6, 7, and 8 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Key Observations :

- Position 1 : A methyl group (target compound) vs. cyclopropyl (antibacterial analogs) affects steric bulk and membrane permeability .

- Position 2 : Aryl groups (e.g., 3-chlorophenyl in antimalarial analogs) improve target binding but reduce solubility .

- Positions 6/7/8 : Halogens (F, Cl) or methoxy groups enhance bioactivity (e.g., antimalarial EC₅₀ = 80 nM) but may increase metabolic instability .

Physicochemical Properties

| Property | Target Compound | Ethyl 7-methoxy analog (14a) | Ethyl 2-(3-ClPh) analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 231.25 | 261.27 | 394.80 |

| Solubility (pH 7.4) | Moderate | Low | High (20 μM) |

| Predicted CCS [M+H]⁺ (Ų) | 149.0 | ~160 (estimated) | ~170 (estimated) |

| LogP (estimated) | 2.1 | 2.5 | 3.8 |

The target compound’s simpler structure confers moderate solubility and lower lipophilicity (LogP ≈ 2.1), making it a versatile intermediate for further derivatization .

Biologische Aktivität

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (EMQ) is a heterocyclic compound that belongs to the quinoline family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 231.25 g/mol. Its structure features a quinoline core with an ethyl ester group at the 3-position, a methyl group at the 1-position, and a keto group at the 4-position. This unique arrangement contributes to its biological activity and makes it a valuable scaffold in drug development.

Biological Activities

1. Antimicrobial Properties

EMQ exhibits significant antimicrobial activity, particularly against various bacterial strains. It has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication in bacteria. By targeting these enzymes, EMQ disrupts bacterial cell division, leading to cell death .

2. Anticancer Potential

Research indicates that EMQ derivatives have potential anticancer properties. They act as inhibitors of tyrosine kinases, which are often overactive in cancer cells. Studies have demonstrated that these compounds can slow down the proliferation of cancer cells, offering pathways for developing new cancer therapies .

3. Other Biological Activities

In addition to its antimicrobial and anticancer activities, EMQ has been explored for other therapeutic applications:

- Anti-inflammatory Effects : Some derivatives show promise as anti-inflammatory agents.

- Antiviral Activity : Research is ongoing to evaluate its efficacy against viral infections.

- Cystic Fibrosis Treatment : EMQ derivatives are being investigated as potential CFTR potentiators, which may benefit cystic fibrosis patients .

The mechanism of action of EMQ involves several pathways:

- Enzyme Inhibition : By inhibiting DNA gyrase and topoisomerase IV, EMQ prevents bacterial replication.

- Kinase Inhibition : In cancer cells, the inhibition of tyrosine kinases disrupts signaling pathways essential for cell growth and survival .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the synthesis of EMQ derivatives aimed at evaluating their anticancer properties found that specific modifications at the C-2 and C-3 positions enhanced their efficacy against cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, supporting their potential use in cancer therapy .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of EMQ against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a lead compound for new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. Key intermediates, such as ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, are modified through regioselective substitutions. For example, introducing methyl groups at the 1-position and optimizing fluoro/chloro substituents at the 6- and 7-positions are critical for structural specificity. Reaction conditions (e.g., temperature, solvent polarity) significantly influence regioselectivity, as seen in reductions using stannous chloride under acidic vs. reflux conditions .

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL, SHELXS) is widely used for refinement, enabling precise determination of bond lengths, angles, and intermolecular interactions. For example, hydrogen-bonding networks (e.g., N–H⋯O, C–H⋯Cl) can be visualized, as demonstrated in studies of related quinolones . Complementary techniques like NMR (for substituent analysis) and mass spectrometry (for molecular weight confirmation) are also employed.

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

Optimization involves systematic variation of:

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclocondensation.

- Catalysts : Palladium on carbon (Pd/C) is effective for hydrogenation steps .

- Temperature control : Reductions at room temperature vs. reflux can alter product distribution (e.g., avoiding side reactions in dihydroquinoline derivatives) .

Documenting reaction kinetics and using HPLC for real-time purity assessment are recommended.

Q. How should researchers resolve contradictions in spectroscopic data during structural analysis?

Discrepancies between calculated and observed spectra (e.g., unexpected NMR shifts) require:

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray data to confirm substituent positions.

- Hydrogen-bonding analysis : Crystal packing effects (e.g., C–H⋯O interactions) can distort spectroscopic predictions. Refer to graph-set analysis for hydrogen-bond patterns .

- Computational modeling : DFT calculations can predict spectroscopic behavior and reconcile experimental anomalies.

Q. What is the role of substituent modifications on bioactivity?

Substituents at the 1-, 6-, 7-, and 8-positions directly influence antimicrobial potency. For instance:

- 1-Methyl group : Enhances membrane permeability by reducing polarity.

- Fluoro/chloro groups : Improve DNA gyrase binding affinity in bacterial targets .

- Methoxy groups : Alter pharmacokinetic properties by modulating solubility .

Structure-activity relationship (SAR) studies using MIC assays against bacterial/fungal strains are critical for validation.

Q. How can intermolecular interactions in crystal structures inform drug design?

Intermolecular forces (e.g., hydrogen bonds, π-π stacking) dictate packing efficiency and stability. For example:

Q. What strategies address polymorphic form challenges during crystallization?

Q. How can computational modeling enhance understanding of bioactivity mechanisms?

- Docking studies : Simulate interactions with bacterial DNA gyrase using software like AutoDock.

- Pharmacophore mapping : Identify critical functional groups (e.g., 4-oxo, carboxylate) for target binding.

- MD simulations : Predict conformational flexibility under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.